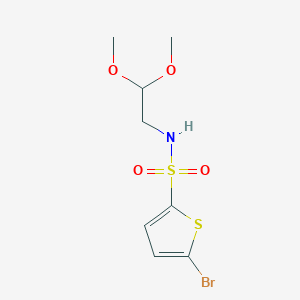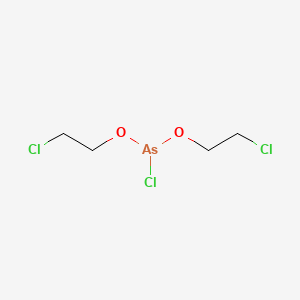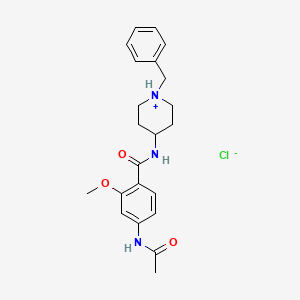
5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the reaction of 5-bromothiophene-2-sulfonamide with 2,2-dimethoxyethylamine in the presence of a base such as lithium hydride (LiH). The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of N-substituted thiophene sulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but different alkyl groups, leading to variations in their chemical and biological properties.
2,2’5’,2’‘-terthiophene-5,5’'-dicarboxylic acids: These compounds are used in material science and have different functional groups compared to 5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide.
Uniqueness
This compound is unique due to its specific combination of bromine, thiophene, and sulfonamide groups. This combination imparts distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry and material science .
Propiedades
Número CAS |
850348-60-6 |
|---|---|
Fórmula molecular |
C8H12BrNO4S2 |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12BrNO4S2/c1-13-7(14-2)5-10-16(11,12)8-4-3-6(9)15-8/h3-4,7,10H,5H2,1-2H3 |
Clave InChI |
KYXDINQHNWUMGY-UHFFFAOYSA-N |
SMILES canónico |
COC(CNS(=O)(=O)C1=CC=C(S1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)



![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)



![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)

